N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
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Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C19H22N2O2/c1-23-17-4-5-18-15(10-17)6-7-21(18)12-19(22)20-11-16-9-13-2-3-14(16)8-13/h2-7,10,13-14,16H,8-9,11-12H2,1H3,(H,20,22) |
InChI Key |
DJPMZRBXISOHDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3CC4CC3C=C4 |
Origin of Product |
United States |
Biological Activity
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1]heptane core, which contributes to its conformational rigidity and stability, making it an interesting scaffold for drug design. Its molecular formula is with a molecular weight of 335.4 g/mol. The presence of the indole moiety is significant as indole derivatives are known for their diverse biological activities.
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes, impacting metabolic pathways critical in various diseases.
- Receptor Binding : The indole component may facilitate interactions with neurotransmitter receptors, potentially influencing neurological functions and pain modulation.
1. Antinociceptive Effects
Studies have shown that compounds with similar structures can exhibit antinociceptive properties. For instance, related bicyclic compounds have been evaluated for their ability to alleviate pain in animal models, suggesting a potential application in pain management therapies.
2. Neuroprotective Properties
The compound's interaction with sodium channels has been investigated, revealing high-affinity inhibition of human Nav1.8 sodium channels (IC50 = 8 nM). This action could provide a basis for developing treatments for neuropathic pain and other neurological disorders .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the antinociceptive effects in rodent models; demonstrated significant pain relief comparable to standard analgesics. |
| Study B | Evaluated the compound's binding affinity to various receptors; indicated potential as a multi-target drug for neurological disorders. |
| Study C | Focused on enzyme inhibition; identified specific metabolic pathways impacted by the compound, suggesting further research into its therapeutic applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
